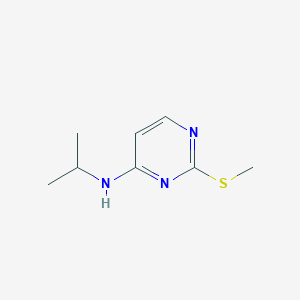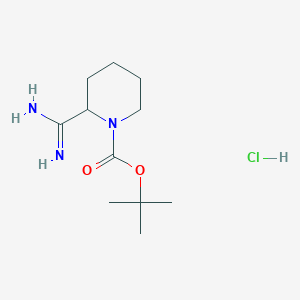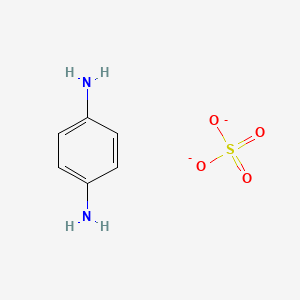![molecular formula C11H14F2N4 B11731297 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1856091-06-9](/img/structure/B11731297.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[{[1-(difluorometil)-1H-pirazol-5-il]metil}[(1-metil-1H-pirrol-2-il)metil]amina es un compuesto orgánico sintético que presenta una porción de pirazol y pirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1-metil-1H-pirrol-2-il)metil]amina normalmente implica reacciones orgánicas de múltiples pasos. Una ruta común incluye:
Formación del anillo de pirazol: Comenzando con un precursor adecuado, como un derivado de hidracina, el anillo de pirazol se forma a través de reacciones de ciclación.
Introducción del grupo difluorometil:
Formación del anillo de pirrol: El anillo de pirrol se sintetiza a partir de un precursor como un derivado de 2,5-dimetilfurano mediante ciclación.
Acoplamiento de los anillos de pirazol y pirrol: El paso final implica el acoplamiento de los anillos de pirazol y pirrol a través de un enlace adecuado, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirrol, utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo en el anillo de pirazol utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en el grupo difluorometil, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Nucleófilos: Aminas, tioles.
Productos principales
Productos de oxidación: Derivados oxidados del anillo de pirrol.
Productos de reducción: Derivados reducidos del anillo de pirazol.
Productos de sustitución: Derivados sustituidos en el grupo difluorometil.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas, mejorando la eficiencia y la selectividad de varias transformaciones.
Ciencia de los materiales: Se puede incorporar a polímeros y materiales para impartir propiedades únicas como la fluorescencia o la conductividad.
Biología
Sondas biológicas: El compuesto se puede utilizar como una sonda para estudiar procesos biológicos, particularmente aquellos que involucran interacciones enzimáticas.
Desarrollo de fármacos:
Medicina
Agentes terapéuticos: El compuesto se puede explorar por su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades como el cáncer o los trastornos neurológicos.
Industria
Fabricación de productos químicos: Se puede utilizar en la síntesis de otras moléculas complejas, sirviendo como intermedio en los procesos de fabricación de productos químicos.
Mecanismo De Acción
El mecanismo de acción de {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1-metil-1H-pirrol-2-il)metil]amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor actuando como un agonista o un antagonista. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
{[1-(trifluorometil)-1H-pirazol-5-il]metil}[(1-metil-1H-pirrol-2-il)metil]amina: Estructura similar pero con un grupo trifluorometil en lugar de un grupo difluorometil.
{[1-(metil)-1H-pirazol-5-il]metil}[(1-metil-1H-pirrol-2-il)metil]amina: Estructura similar pero con un grupo metil en lugar de un grupo difluorometil.
Unicidad
La presencia del grupo difluorometil en {[1-(difluorometil)-1H-pirazol-5-il]metil}[(1-metil-1H-pirrol-2-il)metil]amina confiere propiedades únicas como una mayor lipofilicidad y estabilidad metabólica, lo que la distingue de sus análogos.
Propiedades
Número CAS |
1856091-06-9 |
|---|---|
Fórmula molecular |
C11H14F2N4 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14F2N4/c1-16-6-2-3-9(16)7-14-8-10-4-5-15-17(10)11(12)13/h2-6,11,14H,7-8H2,1H3 |
Clave InChI |
VVYYVLMBLWSZFB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNCC2=CC=NN2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731217.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)

![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)
![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731281.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731283.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731294.png)
